

Technical Guide: Spectroscopic Profiling of Pentafluoro(iodomethyl)benzene

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Compound of Interest

Compound Name: Pentafluoro-(iodomethyl)benzene

CAS No.: 111196-50-0

Cat. No.: B052530

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Executive Summary & Compound Profile

Pentafluoro(iodomethyl)benzene (also known as 2,3,4,5,6-Pentafluorobenzyl iodide) is a highly specialized fluorinated building block. It is primarily utilized in proteomics for the selective alkylation of cysteine residues (due to the lability of the C-I bond and the lipophilicity of the perfluorinated ring) and in drug discovery as a precursor for introducing the metabolically stable pentafluorophenyl motif.

Physicochemical Specifications

Property	Data
CAS Registry Number	16083-90-0
IUPAC Name	1-(Iodomethyl)-2,3,4,5,6-pentafluorobenzene
Molecular Formula	
Molecular Weight	307.99 g/mol
Physical State	Low-melting solid or colorless liquid (dependent on purity/temp)
Boiling Point	~84–85 °C at 15 mmHg (extrapolated)
Solubility	Soluble in , Acetone, THF, DCM; Insoluble in water
Reactivity Class	Alkylating agent (Lachrymator), Electrophile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the electron-withdrawing nature of the pentafluorophenyl ring (

) and the "heavy atom effect" of the iodine substituent.

H NMR (Proton)

The spectrum is deceptively simple, typically showing a single resonance for the methylene group. However, fine coupling to the ortho-fluorine atoms may be observed.

Signal	Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
	4.40 – 4.60	Singlet (s) or Triplet ()	2H		Deshielded by the aromatic ring but shielded relative to the bromide analog due to the Iodine heavy atom effect. Small coupling (< 2 Hz) may broaden the peak.

F NMR (Fluorine)

The

F spectrum exhibits the characteristic pattern of a monosubstituted pentafluorobenzene ring. The signals appear as complex multiplets due to

coupling (

,

).

Position	Shift (, ppm)	Multiplicity	Assignment	Coupling Constants (Approx.)
Ortho	-140 to -145	Multiplet ()		Hz
Para	-150 to -155	Triplet ()		Hz
Meta	-160 to -165	Multiplet ()		Complex higher-order coupling
Referenced to (0 ppm).				

C NMR (Carbon)

The carbon spectrum is distinct due to the iodine-substituted carbon appearing significantly upfield (shielded) and the aromatic carbons showing large C-F coupling.

Signal	Shift (δ , ppm)	Multiplicity	(Hz)	Assignment
C-I	-5.0 to +5.0	Singlet/Triplet		Diagnostic Peak: The C-I carbon is exceptionally shielded, often appearing near 0 ppm.
C-Ar (ipso)	110 – 115	Multiplet		Quaternary carbon attached to .
C-F (Ar)	135 – 148	Doublets (dm)		Large coupling constants dominate the aromatic region.

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by the lability of the C-I bond. The molecular ion is often weak, with the base peak corresponding to the stable pentafluorobenzyl cation.

Fragmentation Pathway[7]

- Molecular Ion ():

308 (Weak intensity).

- Base Peak:

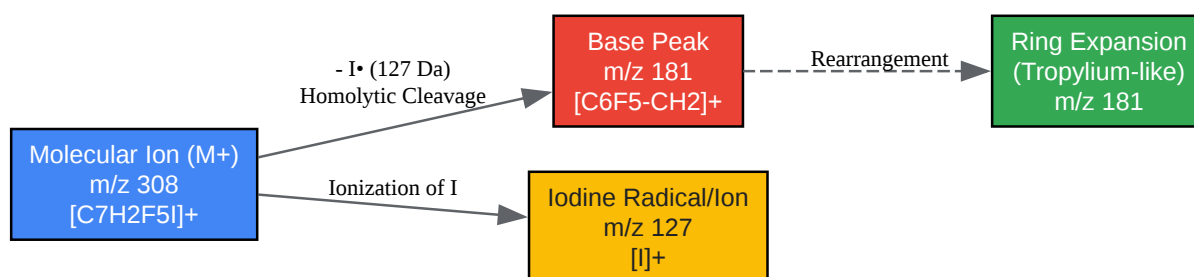
181 (

, Pentafluorobenzyl cation).

- Iodine Ion:

127 (

).[1]



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Figure 1: Electron Impact (EI) fragmentation pathway showing the dominant loss of iodine to form the stable pentafluorobenzyl cation.

Infrared (IR) Spectroscopy

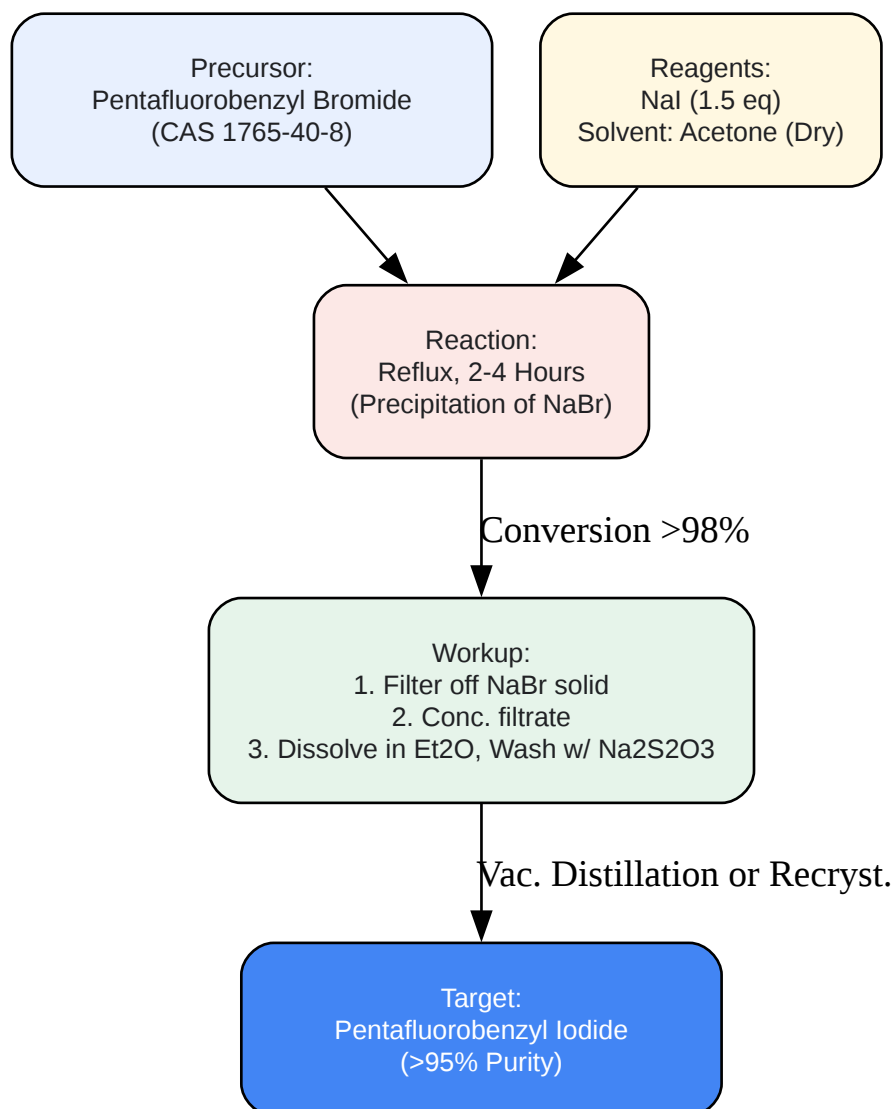
The IR spectrum is dominated by the C-F stretching vibrations, which are extremely strong and broad.

Frequency ()	Intensity	Vibration Mode	Notes
3000 – 2950	Weak	C-H Stretch	Aromatic C-H is absent; only methylene C-H is visible.
1650, 1520	Medium	C=C Aromatic Stretch	Characteristic fluorinated aromatic ring breathing.
1350 – 1000	Very Strong	C-F Stretch	Broad, intense bands obscuring the fingerprint region.
~500 – 600	Medium	C-I Stretch	Weak/Medium band, often difficult to assign definitively in complex mixtures.

Experimental Protocol: Synthesis & Purification

The most reliable route to high-purity pentafluorobenzyl iodide is the Finkelstein Reaction, converting the commercially available bromide to the iodide.

Workflow Diagram



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Figure 2: Finkelstein synthesis workflow for converting pentafluorobenzyl bromide to the iodide.

Step-by-Step Methodology

- Reagent Prep: Dissolve Pentafluorobenzyl bromide (1.0 eq) in anhydrous Acetone (0.5 M concentration).
- Addition: Add Sodium Iodide (NaI, 1.5 eq). The solution will turn yellow/orange immediately.
- Reaction: Reflux for 2–4 hours. A white precipitate of Sodium Bromide (NaBr) will form.
- Quench: Cool to room temperature. Filter off the NaBr solid.

- Extraction: Concentrate the filtrate. Redissolve the residue in Diethyl Ether or DCM.
- Wash: Wash with 10% aqueous Sodium Thiosulfate () to remove excess iodine (decolorizes the organic layer), followed by brine.
- Isolation: Dry over , filter, and concentrate in vacuo. Store in the dark (light sensitive).

References

- Compound Identification: Pentafluoro(iodomethyl)benzene. NIST Mass Spectrometry Data Center.[2]
- Synthetic Methodology: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.
- NMR of Fluorinated Aromatics: Guide to Fluorine NMR. University of Wisconsin-Madison, Reich Collection.
- Applications in Proteomics: Spengler, G. et al. (2010). "Pentafluorobenzyl derivatives for sensitivity enhancement in GC-MS analysis."

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Sources

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- [2. 2,3,4,5,6-Pentafluorobenzyl alcohol \[webbook.nist.gov\]](#)
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